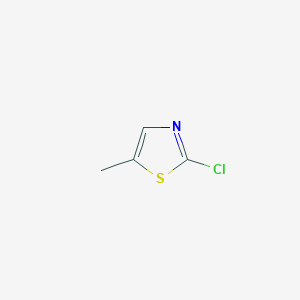

2-Chloro-5-methylthiazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c1-3-2-6-4(5)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEUDRWHKUPKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451149 | |

| Record name | 2-Chloro-5-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33342-65-3 | |

| Record name | 2-Chloro-5-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-methylthiazole synthesis and properties

An In-Depth Technical Guide to the Synthesis and Properties of 2-Chloro-5-methylthiazole

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in the synthesis of high-value agrochemicals and pharmaceuticals. We delve into the principal synthetic methodologies, with a detailed focus on the Sandmeyer reaction pathway, including the preparation of the requisite precursor, 2-amino-5-methylthiazole. The document elucidates the compound's key physicochemical and spectroscopic properties, discusses its chemical reactivity, and outlines critical safety and handling protocols. This guide is intended for researchers, chemists, and process development professionals engaged in the fields of medicinal chemistry and crop protection, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of this compound

The thiazole ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous bioactive molecules, including the revolutionary penicillin antibiotics.[1] this compound (CAS No: 33342-65-3) has emerged as a critical building block, primarily due to its bifunctional nature. The chlorine atom at the 2-position and the methyl group at the 5-position (which can be further functionalized) offer strategic handles for molecular elaboration.

Its most notable applications are as a key intermediate in the synthesis of neonicotinoid insecticides, such as Thiamethoxam and Clothianidin, and the HIV protease inhibitor Ritonavir.[2][3] The high demand for these end-products necessitates robust, scalable, and well-understood synthetic routes to this intermediate. This guide aims to consolidate the essential technical knowledge surrounding its synthesis and chemical behavior.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is fundamental for its effective use in synthesis, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 33342-65-3 | [4] |

| Molecular Formula | C₄H₄ClNS | [4] |

| Molecular Weight | 133.6 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 202.66 °C | [4] |

| SMILES | CC1=CN=C(S1)Cl | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. While comprehensive public spectra are scarce, data from analogous structures and patent literature allow for a reliable prediction of its NMR signatures.

-

¹H NMR (Proton NMR): The spectrum is expected to be simple, featuring a singlet for the methyl protons (CH₃) typically around δ 2.3-2.5 ppm and a singlet for the lone proton on the thiazole ring (C4-H) at approximately δ 7.2-7.4 ppm.

-

¹³C NMR (Carbon NMR): The carbon spectrum would show distinct signals for the four carbons: the methyl carbon, the two heterocyclic carbons (C4 and C5), and the carbon bearing the chlorine atom (C2).

Core Synthesis Methodologies

The synthesis of this compound is most classically achieved via a Sandmeyer reaction starting from its amino precursor. This section provides a detailed, validated protocol for this transformation, including the necessary preparation of the starting material.

Primary Route: Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[6][7][8] This method is highly effective for introducing a chlorine atom at the 2-position of the thiazole ring, a transformation not readily achievable through direct electrophilic chlorination.

Causality of Method Choice: The choice of the Sandmeyer reaction is dictated by the electronic nature of the thiazole ring. The 2-amino group provides a synthetic handle to generate a highly reactive diazonium salt. The subsequent copper(I)-catalyzed decomposition of this salt facilitates a radical-nucleophilic aromatic substitution, effectively replacing the diazo group with a chloride ion.[7]

Synthesis of Precursor: 2-Amino-5-methylthiazole

The economic viability and success of the Sandmeyer reaction depend on the efficient preparation of the starting amine. 2-Amino-5-methylthiazole can be synthesized from readily available precursors.

Protocol: Hantzsch-type Synthesis of 2-Amino-5-methylthiazole

This protocol is adapted from established procedures involving the cyclocondensation of an α-halocarbonyl with a thioamide-containing compound.[9][10]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Charge the flask with 2-chloropropionaldehyde (or α-bromopropionaldehyde) and an equimolar amount of thiourea.[9][10] Use a suitable solvent such as ethanol.

-

Reaction: Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture. Neutralize with a base, such as a 50% sodium hydroxide solution, which will cause the product to precipitate.[9]

-

Purification: Filter the crude solid product. The remaining solid can be washed with cold water to remove inorganic salts. Recrystallization from water or an ethanol/water mixture yields light yellow, needle-shaped crystals of 2-amino-5-methylthiazole with a melting point of 94-96 °C.[9]

Detailed Protocol: Sandmeyer Conversion to this compound

This protocol is a self-validating system; successful diazotization is visually indicated, and product formation can be monitored by GC or TLC.

-

Diazotization:

-

Suspend 2-amino-5-methylthiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (NaNO₂, ~1.1 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C. The formation of the clear diazonium salt solution indicates the completion of this step.[6]

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl, catalytic to stoichiometric amounts) in concentrated hydrochloric acid.

-

Cool the CuCl solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas (N₂) will be observed.[7]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

-

Isolation and Purification:

-

Transfer the reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Wash the combined organic layers with water and then with a dilute sodium bicarbonate solution to remove any residual acid.

-

Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[10]

-

Safety, Handling, and Storage

This compound and its precursors are hazardous materials and must be handled with appropriate precautions.

| Compound | Key Hazards | Recommended Precautions |

| This compound | Harmful if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage.[11][12] | Handle in a fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors. |

| Sodium Nitrite | Oxidizer, Toxic | Keep away from combustible materials. Avoid ingestion and contact with skin. |

| Thiourea | Suspected carcinogen | Handle with care, minimizing dust formation. Use appropriate personal protective equipment. |

| Hydrochloric Acid | Corrosive | Causes severe burns. Handle with extreme care in a fume hood. |

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.[13]

Conclusion

This compound is a high-value intermediate whose synthesis is well-established and scalable. The Sandmeyer reaction of 2-amino-5-methylthiazole remains the most reliable and versatile method for its laboratory and industrial preparation. A disciplined approach to the synthesis, including the careful execution of the diazotization step at low temperatures and adherence to strict safety protocols, is paramount for achieving high yields and ensuring operator safety. The information and protocols provided in this guide serve as a robust foundation for chemists and researchers working with this important heterocyclic building block.

References

- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 33342-65-3 | IBA34265 [biosynth.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pharmdguru.com [pharmdguru.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Page loading... [guidechem.com]

- 10. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]

- 11. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. aksci.com [aksci.com]

Foreword: A Scientist's Perspective on Molecular Characterization

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methylthiazole

In the realm of drug discovery and synthetic chemistry, molecules are more than mere collections of atoms; they are intricate tools, each with a unique set of characteristics that dictates its potential. This compound is one such tool—a heterocyclic building block whose utility in constructing more complex pharmacologically active agents is of significant interest.[1][2] Understanding its fundamental physicochemical properties is not an academic exercise but a critical prerequisite for its effective application. This guide is structured to provide not just the 'what' but the 'why' and 'how'—offering a practical, in-depth perspective on the core attributes of this compound. As a senior application scientist, my aim is to bridge the gap between raw data and actionable insights, presenting each property within a framework of experimental rigor and practical relevance for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Framework

A precise understanding of a molecule begins with its unambiguous identification and structure. These foundational data points are the anchor for all subsequent physicochemical analysis.

Table 1: Core Molecular Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 33342-65-3 | [3][4] |

| Molecular Formula | C₄H₄ClNS | [3][4] |

| Molecular Weight | 133.6 g/mol | [3][4] |

| Canonical SMILES | CC1=CN=C(S1)Cl | [3] |

The structure of this compound, featuring a five-membered aromatic ring containing both sulfur and nitrogen, is the primary determinant of its chemical behavior. The electron-withdrawing chlorine atom at the 2-position and the electron-donating methyl group at the 5-position create a distinct electronic profile that influences its reactivity and interactions.

Caption: Molecular Structure of this compound.

Core Physicochemical Properties: Data and Determination

The bulk physical and chemical properties of a compound govern its behavior in various environments, from a reaction flask to a biological system. This section details the key properties of this compound, the rationale for their importance, and the robust methodologies for their determination.

Table 2: Summary of Physicochemical Properties

| Property | Value | Significance in Drug Development |

| Appearance | Colorless to light yellow liquid | Initial quality control check for purity and degradation. |

| Boiling Point | 202.66 °C (at 760 Torr)[3]51-58 °C (at 11.5 Torr)[5][6] | Defines purification parameters (distillation) and handling conditions. |

| Density (Predicted) | 1.331 ± 0.06 g/cm³ | Important for formulation calculations and process engineering. |

| Flash Point | 76.367 °C | Critical for assessing flammability and ensuring safe laboratory handling.[5][6] |

| pKa (Predicted) | 1.32 ± 0.10 | Governs the ionization state at physiological pH, impacting solubility and membrane permeability.[5] |

| Refractive Index | 1.56 | A rapid, non-destructive method for identity and purity assessment.[5] |

| Storage | Store at 2-8°C under inert gas | Ensures long-term stability and prevents degradation.[7] |

Boiling Point: A Measure of Volatility

The boiling point is a fundamental property reflecting the strength of intermolecular forces. For this compound, its relatively high boiling point at atmospheric pressure suggests significant dipole-dipole interactions. Accurate determination is crucial for designing purification protocols, such as vacuum distillation, which is necessary to avoid thermal decomposition.

This method relies on creating a state of equilibrium between the liquid and vapor phases at a controlled pressure.

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a heating mantle, a Claisen adapter, a calibrated thermometer (or thermocouple), a condenser, and a receiving flask. For vacuum distillation, a vacuum pump and manometer are connected.

-

Sample Preparation: Place a sample of this compound and a few boiling chips into the round-bottom flask.

-

Pressure Regulation: For vacuum measurements, evacuate the system to the desired pressure (e.g., 11.5 Torr) and ensure the system is stable.

-

Heating and Equilibration: Gradually heat the sample. The key to an accurate measurement is a slow heating rate to ensure thermal equilibrium. The boiling point is recorded when a steady reflux is observed and the temperature reading on the thermometer stabilizes.

-

Data Correction (if necessary): If the measurement is not taken at standard pressure, a nomograph or the Clausius-Clapeyron equation can be used to estimate the boiling point at 760 Torr.

Causality Insight: Using boiling chips or a magnetic stirrer is essential to prevent bumping and superheating, which would lead to inaccurate and fluctuating temperature readings. A slow, steady reflux indicates that the vapor pressure of the liquid equals the applied pressure of the system—the definition of the boiling point.

References

2-Chloro-5-methylthiazole: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of 2-Chloro-5-methylthiazole in Modern Drug Development

This compound (CAS No. 33342-65-3) is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry.[1] Its unique structural arrangement, featuring a reactive chlorine atom at the 2-position and a methyl group at the 5-position of the thiazole ring, offers medicinal chemists a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide provides an in-depth exploration of the synthesis, physicochemical properties, reactivity, and applications of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.

The thiazole moiety itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs, including vitamin B1 (thiamine). The introduction of a chlorine atom enhances the electrophilic character of the C2 position, making it susceptible to nucleophilic substitution, a cornerstone reaction in the construction of complex molecular architectures. Furthermore, the methyl group at the 5-position can be functionalized or can influence the steric and electronic properties of the molecule, providing another handle for molecular optimization.

This document will delve into the key aspects of this compound, providing a robust technical foundation for its effective utilization in the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is paramount for its effective handling, reaction design, and analytical characterization.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 33342-65-3 | [2][3] |

| Molecular Formula | C4H4ClNS | [2][3] |

| Molecular Weight | 133.6 g/mol | [2] |

| Boiling Point | 202.7°C at 760 mmHg | [4][5] |

| Density | 1.331 g/cm³ | [4] |

| Flash Point | 76.4°C | [4] |

| Refractive Index | 1.56 | [4] |

| Storage Conditions | Inert atmosphere (Argon or Nitrogen), 2-8°C | [3] |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons and a singlet for the proton on the thiazole ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the sulfur and nitrogen heteroatoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the three carbon atoms of the thiazole ring and one for the methyl group carbon. The carbon atom attached to the chlorine (C2) will be significantly downfield.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and fragment peaks containing chlorine.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the methyl group and the thiazole ring, C=N and C=C stretching vibrations within the thiazole ring, and the C-Cl stretching vibration.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been developed, with the choice of method often depending on the availability of starting materials, desired scale, and purity requirements. A prevalent and effective method involves the Sandmeyer reaction, a classic transformation in organic chemistry for converting an amino group on an aromatic or heteroaromatic ring into a halide.[6][7][8]

The Sandmeyer Reaction Pathway

The Sandmeyer reaction provides a reliable method for the synthesis of this compound from the readily available precursor, 2-Amino-5-methylthiazole.[6][7][8] This transformation proceeds via a diazonium salt intermediate.

The overall transformation can be visualized as follows:

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Detailed Experimental Protocol: Sandmeyer Chlorination of 2-Amino-5-methylthiazole

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

2-Amino-5-methylthiazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator)

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-5-methylthiazole in concentrated hydrochloric acid, cooled in an ice-salt bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial to prevent premature decomposition and ensure a high yield of the desired product.

-

Use of Copper(I) Chloride: Copper(I) acts as a catalyst in the Sandmeyer reaction, facilitating the transfer of a chlorine atom to the thiazole ring and the release of nitrogen gas.[9]

-

Acidic Conditions: The reaction is carried out in a strong acidic medium to ensure the formation of nitrous acid from sodium nitrite and to stabilize the diazonium salt.

-

Neutralization and Washing: The washing steps are essential to remove unreacted acids and other water-soluble impurities, leading to a purer final product.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon and the potential for functionalization of the C5-methyl group.

Nucleophilic Aromatic Substitution (SₙAr) at the C2 Position

The chlorine atom at the 2-position of the thiazole ring is susceptible to displacement by a variety of nucleophiles. This SₙAr reaction is a powerful tool for introducing diverse functional groups at this position.

Caption: Nucleophilic aromatic substitution at the C2 position of this compound.

This reactivity is central to its use as a building block. For instance, reaction with various amines leads to the formation of 2-amino-5-methylthiazole derivatives, which are themselves important scaffolds in medicinal chemistry.

Halogenation of the C5-Methyl Group

The methyl group at the 5-position can undergo free-radical halogenation, typically using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to introduce a chlorine atom, forming 2-chloro-5-(chloromethyl)thiazole.[10][11] This transformation converts the relatively inert methyl group into a reactive chloromethyl group, which is an excellent electrophile for subsequent nucleophilic substitution reactions.

This di-functionalized intermediate, 2-chloro-5-(chloromethyl)thiazole, is a key precursor in the synthesis of several important agrochemicals and pharmaceuticals.[12][13][14][15][16]

Applications in Drug Discovery and Development

The unique chemical properties of this compound and its derivatives make them valuable intermediates in the synthesis of a range of therapeutic agents.

Synthesis of Kinase Inhibitors

Many kinase inhibitors, a class of drugs used in cancer therapy, incorporate heterocyclic scaffolds. The 2-substituted-5-methylthiazole core, readily accessible from this compound, can be found in the structures of various kinase inhibitors.

Antiviral and Antimicrobial Agents

Thiazole-containing compounds have demonstrated a broad spectrum of antimicrobial and antiviral activities. This compound serves as a starting point for the synthesis of novel compounds with potential therapeutic applications in infectious diseases. For example, it is a precursor in the synthesis of Ritonavir, an antiretroviral medication used to treat HIV/AIDS.[13][15]

Agrochemicals

Beyond pharmaceuticals, this compound and its chlorinated derivative, 2-chloro-5-(chloromethyl)thiazole, are crucial intermediates in the production of neonicotinoid insecticides such as Thiamethoxam and Clothianidin.[13][15][16]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed and toxic in contact with skin.[17][18][19] It can cause severe skin burns and eye damage and may cause an allergic skin reaction.[17][18][19] It is also suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[17][19]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves are mandatory.

-

Eye Protection: Safety goggles or a face shield must be worn.

-

Lab Coat: A flame-retardant lab coat is essential.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.

Storage and Incompatibilities:

Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[3] It is incompatible with strong oxidizing agents, strong bases, and amines.[11][20]

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[18]

-

Inhalation: Move the person to fresh air and seek medical attention if symptoms occur.

Conclusion

This compound is a strategically important heterocyclic building block with significant applications in both the pharmaceutical and agrochemical industries. Its well-defined reactivity, particularly at the C2 and C5 positions, provides a versatile platform for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, properties, and handling is essential for any researcher or drug development professional seeking to leverage its potential in the creation of novel chemical entities. This guide has provided a comprehensive overview of these critical aspects, aiming to empower scientists with the knowledge required for the effective and safe utilization of this valuable compound.

References

- 1. Halogenated Thiazoles | CymitQuimica [cymitquimica.com]

- 2. This compound | 33342-65-3 | IBA34265 [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. 2-chloro-5-methyl-1,3-thiazole33342-65-3,Purity96%_Fox Chemicals GmbH [molbase.com]

- 5. molbase.com [molbase.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. jk-sci.com [jk-sci.com]

- 10. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 13. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 14. Why 2-Chloro-5-chloromethylthiazole Is Crucial for Agrochemical and Pharmaceutical Industries [jindunchemical.com]

- 15. nbinno.com [nbinno.com]

- 16. Page loading... [wap.guidechem.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. aksci.com [aksci.com]

Spectroscopic Analysis of 2-Chloro-5-methylthiazole: A Technical Guide

An In-depth Examination of NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Chloro-5-methylthiazole is a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. We will delve into the interpretation of the spectral data, offering insights into the structural features of the molecule and providing a framework for its unambiguous identification.

Introduction

This compound (C₄H₄ClNS, CAS No: 33342-65-3) is a substituted thiazole derivative of significant interest in medicinal and agricultural chemistry. The thiazole ring is a common scaffold in a variety of bioactive molecules. The presence of a chloro group at the 2-position and a methyl group at the 5-position imparts specific reactivity and physical properties to the molecule, making it a versatile intermediate.

Accurate spectroscopic characterization is the cornerstone of modern chemical synthesis and drug development. This guide aims to provide a comprehensive overview of the key spectroscopic data for this compound, enabling researchers to confidently identify and utilize this compound in their work.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound, with the standard IUPAC numbering, is presented below.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the methyl protons and the proton on the thiazole ring.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | Singlet | 1H | H-4 |

| ~2.5 | Singlet | 3H | -CH₃ |

Interpretation:

-

The downfield singlet at approximately 7.4 ppm is characteristic of the proton at the C-4 position of the thiazole ring. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent sulfur atom and the overall aromaticity of the ring.

-

The upfield singlet at around 2.5 ppm corresponds to the three equivalent protons of the methyl group at the C-5 position.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. A proton-decoupled sequence is commonly used to simplify the spectrum to a series of singlets.

Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-2 |

| ~140 | C-5 |

| ~138 | C-4 |

| ~15 | -CH₃ |

Interpretation:

-

The signal at approximately 152 ppm is assigned to the C-2 carbon, which is significantly deshielded due to its direct attachment to the electronegative nitrogen and chlorine atoms.

-

The signals for the C-4 and C-5 carbons of the thiazole ring appear in the aromatic region, around 138-140 ppm.

-

The upfield signal at approximately 15 ppm is characteristic of the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: The IR spectrum of this compound can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1550 | Medium | C=N stretch |

| ~1450 | Medium | C=C stretch (ring) |

| ~800 | Strong | C-Cl stretch |

Interpretation:

-

The weak absorption around 3100 cm⁻¹ is indicative of the C-H stretching vibration of the proton on the thiazole ring.

-

The medium intensity bands in the 2950-2850 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl group.

-

The C=N and C=C stretching vibrations of the thiazole ring are expected to appear in the 1550-1450 cm⁻¹ region.

-

A strong absorption band around 800 cm⁻¹ is characteristic of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: A mass spectrum of this compound can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Data Summary:

| m/z | Relative Intensity (%) | Assignment |

| 133/135 | High | [M]⁺ (Molecular ion) |

| 98 | Medium | [M - Cl]⁺ |

| 71 | Medium | [M - Cl - HCN]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 133 and 135 with an approximate intensity ratio of 3:1, which is characteristic of the presence of one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

-

A significant fragment at m/z 98 corresponds to the loss of a chlorine atom from the molecular ion.

-

Further fragmentation, such as the loss of HCN from the [M - Cl]⁺ fragment, can lead to the ion at m/z 71.

Caption: Proposed Mass Spectrometry Fragmentation Pathway

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum establishes the molecular weight and characteristic fragmentation pattern. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of this data is essential for ensuring the quality and identity of this important synthetic intermediate.

discovery and history of 2-Chloro-5-methylthiazole

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 2-Chloro-5-methylthiazole

Abstract

This compound (CAS No: 33342-65-3) is a pivotal heterocyclic intermediate that has carved an indispensable role in the synthesis of high-value agrochemicals and pharmaceuticals. Its structural features—a reactive chlorine atom at the 2-position and a methyl group at the 5-position—provide a versatile scaffold for constructing complex molecular architectures. This guide offers a comprehensive exploration of its historical development, focusing on the evolution of its synthetic methodologies from early routes to more refined industrial processes. We will dissect the causality behind experimental choices in key synthetic pathways, provide detailed, field-proven protocols, and illustrate the logical flow of these transformations. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this critical chemical building block.

Introduction: The Emergence of a Key Building Block

The history of this compound is not one of a singular, celebrated discovery but rather an evolution driven by the burgeoning need for functionalized thiazole rings in applied chemistry. The thiazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, appearing in natural products like Vitamin B1 (Thiamine) and forming the core of numerous synthetic bioactive compounds.[1][2] As the demand for novel insecticides and antiviral agents grew in the late 20th century, so did the necessity for versatile intermediates like this compound.

Its primary industrial significance lies in its role as a precursor to 2-chloro-5-chloromethylthiazole, a direct building block for the synthesis of neonicotinoid insecticides such as clothianidin and thiamethoxam, and the crucial HIV protease inhibitor, Ritonavir.[3][4] This guide traces the scientific and patent literature to map the development of its synthesis, providing a logical narrative of chemical innovation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 33342-65-3 |

| Molecular Formula | C₄H₄ClNS |

| Molecular Weight | 133.6 g/mol [5] |

| Boiling Point | ~174°C[6] |

| Appearance | Colorless to pale yellow liquid or solid |

| SMILES | CC1=CN=C(S1)Cl[5] |

The Synthetic Trajectory: From Precursor to Product

The synthesis of this compound has been approached from several distinct chemical pathways. The choice of route often depends on the availability and cost of starting materials, desired purity, scalability, and environmental considerations. Below, we explore the most significant methodologies documented in scientific literature and patents.

Pathway I: Chlorination of 2-Amino-5-methylthiazole

One of the most established methods involves the substitution of an amino group on the thiazole ring. This is a classic transformation in heterocyclic chemistry, typically proceeding through a diazonium salt intermediate (a Sandmeyer-type reaction). This route is advantageous when 2-amino-5-methylthiazole is a readily available or economically viable starting material.

Causality and Mechanistic Insight: The process begins with the diazotization of the primary amine on 2-amino-5-methylthiazole using a nitrite source (e.g., sodium nitrite) in a strong mineral acid like hydrochloric acid. The resulting diazonium salt is unstable and, upon heating in the presence of excess chloride ions, decomposes to release nitrogen gas, allowing the chlorine to substitute at the 2-position of the thiazole ring.[7]

-

Step 1: Diazotization

-

A reaction vessel is charged with 2-amino-5-methylthiazole (1.0 eq) and 35% hydrochloric acid (approx. 4.0 eq of HCl).[8]

-

The mixture is stirred and cooled to a temperature between -5°C and 0°C using an ice-salt bath.

-

A solution of sodium nitrite (1.1 eq) in water is prepared and added dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C. The addition rate is critical to prevent a runaway reaction and decomposition of the diazonium salt.

-

The mixture is stirred for an additional 60 minutes at 0°C after the addition is complete.

-

-

Step 2: Chloro-de-diazotization

-

The reaction mixture containing the diazonium salt is slowly warmed to room temperature and then heated to facilitate the substitution reaction.

-

The reaction progress is monitored by the cessation of nitrogen gas evolution.

-

Upon completion, the mixture is cooled, and the pH is carefully adjusted with a base (e.g., sodium hydroxide solution) to neutralize the excess acid.

-

-

Step 3: Isolation and Purification

-

The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane or toluene.

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield the final product.[8] A yield of 82% has been reported for this transformation.[8]

-

Caption: Diazotization of 2-amino-5-methylthiazole.

Pathway II: Chlorinative Cyclization of Isothiocyanates

A powerful and widely patented industrial route involves the chlorination and simultaneous cyclization of various isothiocyanate precursors. This method is highly adaptable, with different starting materials leading to the same core structure. The primary advantage is often the direct formation of the more industrially relevant 2-chloro-5-chloromethylthiazole, from which this compound can be derived if needed, though many processes target the former directly.

Causality and Mechanistic Insight: The reaction typically involves an electrophilic attack by a chlorinating agent (e.g., elemental chlorine or sulfuryl chloride) on the double bond of an allyl or substituted allyl isothiocyanate.[9][10] This initiates a cascade of events, including cyclization via the nucleophilic nitrogen and sulfur atoms of the isothiocyanate group, followed by further chlorination and aromatization to form the stable thiazole ring. The temperature control is critical; low temperatures are often required to manage the exothermic reaction and prevent side product formation.[11]

This "one-pot" process is particularly efficient as it avoids the isolation of intermediates.[12][13]

-

Step 1: Substitution and Isomerization

-

A reactor is charged with sodium thiocyanate (1.25 eq), a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a solvent such as toluene.[12]

-

2,3-Dichloropropene (1.0 eq) is added dropwise while stirring.

-

The mixture is heated to reflux (e.g., 80°C) for several hours to form 1-thiocyano-2-chloropropene.[12]

-

The temperature is then increased (e.g., to 120°C) to induce a thermal[12][12]-sigmatropic rearrangement, converting the thiocyanate into the more reactive 1-isothiocyanato-2-chloropropene intermediate.[10][12]

-

-

Step 2: Chlorination and Cyclization

-

Step 3: Work-up and Isolation

-

The reaction mixture is carefully quenched, for instance, by washing with an aqueous sodium bicarbonate solution followed by water to neutralize acidity and remove water-soluble byproducts.[1]

-

The organic phase is separated, dried, and the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to obtain high-purity 2-chloro-5-chloromethylthiazole.[3] (Note: This specific protocol leads to the chloromethyl derivative).

-

Caption: Synthesis from 2,3-dichloropropene.

Pathway III: Chlorination of Thiazole Precursors (Thiones/Hydroxythiazoles)

Another logical approach is the direct chlorination of a pre-formed thiazole ring bearing a suitable leaving group at the 2-position, such as a mercapto (-SH) or hydroxyl (-OH) group.

Causality and Mechanistic Insight:

-

From 2-Mercapto-5-methylthiazole: The mercapto group can be converted to a chloro group using strong chlorinating agents. A patent describes reacting 2-mercapto-5-methyl-thiazole with sulfuryl chloride in a solvent like dichloromethane.[6] The reaction likely proceeds through an oxidative chlorination mechanism.

-

From 2-Hydroxy-5-methylthiazole: The hydroxyl group of the tautomeric thiazolone form can be converted to a chloride using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), common reagents for converting hydroxyls to chlorides in heterocyclic systems.[14][15][16]

-

Step 1: Reaction Setup

-

A solution of sulfuryl chloride (approx. 4.3 eq) in dichloromethane is prepared in a reaction vessel equipped with a stirrer and cooled to 0°C.[6]

-

Water (approx. 3 eq) is added to the sulfuryl chloride solution.

-

-

Step 2: Chlorination

-

Step 3: Isolation

| Route | Starting Material(s) | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Pathway I | 2-Amino-5-methylthiazole | NaNO₂, HCl | ~82%[8] | Well-established chemistry, good yield. | Use of unstable diazonium salts, requires careful temperature control. |

| Pathway II | 2,3-Dichloropropene, NaSCN | SO₂Cl₂ | High (unspecified) | "One-pot" process, cost-effective starting materials.[13] | Involves thermal rearrangement, can have side reactions. |

| Pathway III | 2-Mercapto-5-methylthiazole | SO₂Cl₂ | High (unspecified) | Direct conversion, simple procedure.[6] | Requires handling of sulfur compounds and strong chlorinating agents. |

Industrial Applications: A Cornerstone Intermediate

The commercial value of this compound is almost exclusively derived from its function as a versatile intermediate. Its subsequent transformations are critical in multi-step syntheses of major commercial products.

-

Agrochemicals: The primary application is in the production of neonicotinoid insecticides. This compound is first chloromethylated at the 5-position using reagents like sulfuryl chloride to yield 2-chloro-5-chloromethylthiazole (CCMT). CCMT is the key building block that is coupled with various N-nitroguanidines or similar fragments to produce blockbuster insecticides like Clothianidin and Thiamethoxam .[4][13] These products are valued for their systemic action and effectiveness against a wide range of sucking pests.[3]

-

Pharmaceuticals: In the pharmaceutical sector, this compound is a precursor for the synthesis of the thiazole moiety in Ritonavir , an antiretroviral medication used to treat HIV/AIDS.[3][4][17] The synthesis involves elaborating the methyl group at the 5-position into a more complex side chain which is then incorporated into the final drug structure.

Caption: Role as a key intermediate.

Conclusion and Future Outlook

The story of this compound is a clear example of how the development of a single, relatively simple molecule can be driven by, and in turn enable, significant advancements in applied science. Its synthetic history showcases a progression towards more efficient, scalable, and industrially viable processes, moving from classical heterocyclic transformations to sophisticated one-pot chlorinative cyclizations. As a critical precursor to essential medicines and crop protection agents, its importance is firmly established.

Future research will likely focus on developing even more sustainable and "green" synthetic routes, potentially utilizing novel catalytic systems, reducing the use of harsh chlorinating agents, and improving atom economy. For professionals in the field, a thorough understanding of the synthesis and chemistry of this compound remains fundamental to innovation in both drug discovery and modern agriculture.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 33342-65-3 | IBA34265 [biosynth.com]

- 6. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]

- 9. patents.justia.com [patents.justia.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 12. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 13. Page loading... [guidechem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. CN101967130A - Synthesis method of ritonavir midbody - Google Patents [patents.google.com]

2-Chloro-5-methylthiazole molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The document delineates its fundamental physicochemical properties, molecular structure, and established synthesis methodologies. Furthermore, it explores the compound's chemical reactivity and highlights its crucial role as a versatile building block in the development of novel therapeutic agents and other specialized chemicals. This guide is intended to serve as an essential resource for professionals engaged in research and development, offering field-proven insights and detailed protocols to support laboratory applications.

Core Physicochemical Properties

This compound is a substituted thiazole ring, a structural motif present in numerous biologically active compounds. Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₄ClNS | [1][2] |

| Molecular Weight | 133.60 g/mol | [1][2][3] |

| CAS Number | 33342-65-3 | [1] |

| Appearance | Data not consistently available; likely a liquid or low-melting solid. | |

| Boiling Point | 202.66 °C (Predicted) 51-58 °C @ 11.5 Torr | [1][3] |

| Density | 1.331 g/cm³ (Predicted) | [3] |

| SMILES | CC1=CN=C(S1)Cl | [1] |

Molecular Structure

The structure of this compound consists of a five-membered thiazole ring containing one sulfur and one nitrogen atom. A chlorine atom is attached at the C2 position, and a methyl group is at the C5 position. This substitution pattern is key to its reactivity and utility as a synthetic intermediate.

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is critical for its application in further chemical production. While multiple routes may exist, a documented method involves the chlorination of a thiazolidine derivative.

Protocol: Synthesis via Chlorination of 5-Methylenethiazolidine-2-thione

This protocol describes a laboratory-scale synthesis using sulfuryl chloride as the chlorinating agent. The causality behind this choice lies in sulfuryl chloride's efficacy in both chlorination and ring transformation under controlled conditions.

Step-by-Step Methodology:

-

Reaction Setup: Prepare a solution of sulfuryl chloride (SO₂Cl₂) in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂), in a reaction vessel equipped with a stirrer and cooling apparatus (e.g., an ice bath).

-

Temperature Control: Cool the sulfuryl chloride solution to 0°C. Maintaining a low temperature is critical to control the exothermicity of the reaction and minimize the formation of byproducts.

-

Reagent Addition: Add 5-methylenethiazolidine-2-thione to the cooled solution in portions while stirring continuously. The portion-wise addition helps manage the reaction rate and temperature.[4]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 1 hour to ensure the reaction proceeds to completion.[4]

-

Work-up and Neutralization: Adjust the pH of the reaction mixture to 2 using a 30% sodium hydroxide solution. This step neutralizes excess acid and facilitates the separation of the organic product.

-

Extraction and Purification: Separate the organic phase. Wash the organic layer multiple times with water to remove inorganic salts and impurities. Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

-

Isolation: Concentrate the dried organic solution by evaporation to yield crude this compound.[4] Further purification can be achieved through vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of the chloro-substituted thiazole ring. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Its structural relative, 2-amino-5-methylthiazole, is a known precursor in the synthesis of anti-inflammatory agents.[5] This highlights the utility of the 5-methylthiazole core in medicinal chemistry. By leveraging this compound, researchers can access a different set of derivatives through nucleophilic substitution reactions, potentially leading to the discovery of novel compounds with diverse biological activities. The methyl group at the 5-position can also be a site for further functionalization, although it is less reactive than the chloro-substituent.

A closely related compound, 2-Chloro-5-chloromethylthiazole (CCMT), is a key intermediate in the production of neonicotinoid insecticides like thiamethoxam and clothianidin, as well as the HIV protease inhibitor Ritonavir.[6][7] It is crucial for researchers to distinguish between this compound (the topic of this guide) and CCMT, as their reactivity and applications differ significantly due to the presence of a chloromethyl group in CCMT instead of a methyl group.

Safety and Handling

Comprehensive safety data for this compound is not as widely available as for its more commercially prevalent analogue, CCMT. However, based on its structure as a chlorinated heterocyclic compound, standard laboratory precautions are warranted.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.

Note: The hazard profile for 2-Chloro-5-chloromethylthiazole is well-documented and indicates significant toxicity (harmful if swallowed, toxic in contact with skin, and causes severe skin burns).[8][9][10] While not directly applicable, this information underscores the need for cautious handling of related chlorinated thiazoles.

References

- 1. This compound | 33342-65-3 | IBA34265 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [guidechem.com]

- 7. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 8. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

solubility and stability of 2-Chloro-5-methylthiazole

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-methylthiazole

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of this compound (CAS No. 33342-65-3), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Recognizing the limited availability of specific published data for this molecule, this document synthesizes information from its known physicochemical properties and structural analogues to predict its behavior. Furthermore, it offers detailed, field-proven experimental protocols for researchers to rigorously determine its solubility profile and assess its stability under forced degradation conditions. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics to ensure robust process development, formulation design, and analytical method validation.

Introduction and Core Physicochemical Properties

This compound is a substituted heterocyclic compound featuring a thiazole ring, a chlorine atom at the 2-position, and a methyl group at the 5-position. Its structure makes it a valuable building block in organic synthesis. A precise understanding of its solubility is paramount for selecting appropriate reaction solvents and purification methods, while knowledge of its stability profile is critical for defining storage conditions, predicting shelf-life, and developing stability-indicating analytical methods as mandated by regulatory bodies like the FDA and ICH.[1]

It is crucial to distinguish this compound from its close structural analogue, 2-Chloro-5-(chloromethyl)thiazole (CAS 105827-91-6). The latter possesses a more reactive chloromethyl group, leading to significantly different stability and reactivity profiles. This guide focuses exclusively on the methyl-substituted compound.

The known physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 33342-65-3 | [2][3] |

| Molecular Formula | C₄H₄ClNS | [2][3] |

| Molecular Weight | 133.6 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 51-58 °C (at 11.5 Torr) | [3] |

| Predicted Density | 1.331 g/cm³ | [3] |

| Predicted pKa | 1.32 ± 0.10 | [3] |

| Storage Temp. | 2-8°C under inert gas | [3] |

Predicted Solubility Profile: A Mechanistic View

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. Based on the structure of this compound, we can predict its solubility behavior. The molecule contains a polar thiazole ring with nitrogen and sulfur heteroatoms, capable of dipole-dipole interactions. However, the presence of the chloro- and methyl- groups, along with the carbon backbone, imparts significant nonpolar character.

-

Aqueous Solubility: Expected to be low. While the heteroatoms can engage in limited hydrogen bonding with water, the overall molecule lacks strong hydrogen bond donors and has considerable hydrophobic character.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF): Predicted to have good solubility. These solvents can effectively solvate the polar thiazole ring through dipole-dipole interactions without the energetic penalty of disrupting a strong hydrogen-bonding network.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Predicted to be soluble. Alcohols are effective solvents for moderately polar compounds. For instance, the related compound 2-Chloro-5-(chloromethyl)thiazole is known to be soluble in methanol.[4][5]

-

Nonpolar Solvents (e.g., Toluene, Hexanes): Expected to have moderate to low solubility. While the molecule has nonpolar regions, the polarity of the thiazole ring will limit its miscibility with highly nonpolar solvents.

Experimental Protocol for Solubility Determination

To move from prediction to quantification, a robust experimental approach is necessary. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a compound.

Rationale for Method Selection

The shake-flask method is chosen for its simplicity, reliability, and its ability to ensure that a true equilibrium between the dissolved and undissolved solute is achieved. This is critical for obtaining an accurate and reproducible measurement of thermodynamic solubility. The 24-48 hour equilibration period is designed to provide sufficient time for this equilibrium to be reached, while temperature control is essential as solubility is a temperature-dependent property.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of a selected solvent (e.g., water, methanol, acetonitrile, toluene). The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator (e.g., at 25°C). Agitate the samples for 24 to 48 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to let the undissolved solid settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is critical to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF).

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV.[6] The concentration is determined by comparing the instrument response to a calibration curve prepared from standards of known concentration.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Workflow for Experimental Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Chemical Stability and Potential Degradation Pathways

The recommended storage of this compound at 2-8°C under an inert atmosphere suggests inherent instability at higher temperatures and sensitivity to atmospheric oxygen and/or moisture.[3] While specific degradation studies are not publicly available, potential pathways can be predicted by analyzing the molecule's functional groups.

-

Hydrolysis: The C2-Cl bond on the electron-deficient thiazole ring could be susceptible to nucleophilic aromatic substitution by water or hydroxide ions, especially under forcing conditions (heat, strong acid/base), to yield 2-hydroxy-5-methylthiazole.

-

Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation. Strong oxidizing agents could potentially oxidize the sulfide to a sulfoxide or, under more extreme conditions, a sulfone.

-

Ring Cleavage: Thiazole rings can be cleaved under harsh oxidative or hydrolytic conditions, though this typically requires more energy than functional group modification.[7]

-

Photodegradation: Molecules with heteroaromatic systems can absorb UV radiation, potentially leading to degradation.[8] The specific absorbance spectrum of the molecule would determine its susceptibility.

Diagram of Potential Degradation Pathways

Caption: Predicted degradation pathways for this compound.

Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods, as outlined in ICH guideline Q1A.[1] The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can adequately resolve and quantify any impurities that may form.[9][10]

Rationale for Stress Conditions

The selected stress conditions—hydrolysis, oxidation, heat, and light—represent the most common environmental factors a drug substance or product might encounter.[11] Using both acidic and basic conditions for hydrolysis covers pH-dependent degradation. Hydrogen peroxide is a standard choice for oxidative stress. Thermal stress mimics long-term storage at elevated temperatures, while photostability testing assesses the impact of light exposure during manufacturing and use.[8][9] A dark control is crucial in photostability studies to differentiate between light-induced and thermally-induced degradation.[8][12]

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is stable and soluble (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C), as base hydrolysis can be rapid. Withdraw samples at time points and neutralize with 0.1 M HCl.

-

Oxidative Degradation: Mix the stock solution with a 3-6% solution of hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light. Monitor over time.

-

Thermal Degradation (Solid State): Place a known quantity of the solid compound in a vial and store it in an oven at a high temperature (e.g., 70-80°C) for a set period (e.g., 1-2 weeks).[9] Prepare a sample for analysis by dissolving a weighed amount in a suitable solvent.

-

Photostability: Expose a solution and the solid compound to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[8][12] Simultaneously, run a "dark control" sample, wrapped in aluminum foil, under the same temperature conditions.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., with a photodiode array detector).

-

Data Evaluation:

-

Compare the chromatograms of stressed samples to the control.

-

Calculate the percentage of degradation.

-

Check for the formation of new peaks (degradation products).

-

Perform a mass balance calculation to ensure that the decrease in the main peak corresponds to the increase in impurity peaks.

-

Evaluate peak purity to confirm the main peak is not co-eluting with any degradants.

-

General Workflow for Forced Degradation Studies

Caption: A systematic workflow for conducting forced degradation studies.

Recommended Handling and Storage

Based on the compound's known properties and potential instabilities, the following handling and storage procedures are recommended to preserve its integrity:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative and hydrolytic degradation.[3] The recommended storage temperature is 2-8°C to minimize thermal decomposition.[3]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, to avoid skin and eye contact.[14][15]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, heat, sparks, and open flames.[13][16][17]

Conclusion

While published data on this compound is sparse, a detailed analysis of its molecular structure allows for reliable predictions of its solubility and stability characteristics. It is anticipated to be soluble in polar organic solvents with limited aqueous solubility. Its stability is likely compromised by exposure to high temperatures, moisture, and oxidizing conditions. This guide provides the necessary theoretical framework and robust, actionable experimental protocols for researchers to quantitatively determine these critical parameters. Adherence to these methodologies will empower scientists in the pharmaceutical and chemical industries to confidently handle, formulate, and develop processes involving this important chemical intermediate.

References

- 1. rjptonline.org [rjptonline.org]

- 2. This compound | 33342-65-3 | IBA34265 [biosynth.com]

- 3. This compound | 33342-65-3 [amp.chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 105827-91-6 CAS MSDS (2-Chloro-5-chloromethylthiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Degradation of chloromethylisothiazolinone antimicrobial by Vacuum-Ultraviolet/Ultraviolet irradiation: Reactive species, degradation pathway and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. q1scientific.com [q1scientific.com]

- 9. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. biomedres.us [biomedres.us]

- 12. fda.gov [fda.gov]

- 13. 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6 | Chemsrc [chemsrc.com]

- 14. capotchem.cn [capotchem.cn]

- 15. chemicalbook.com [chemicalbook.com]

- 16. aksci.com [aksci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Foreword: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 2-Chloro-5-methylthiazole Derivatives

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the architecture of bioactive molecules.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" in drug discovery. Thiazole derivatives are integral to a wide array of clinically approved drugs, demonstrating a remarkable spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral effects.[2][3]

This guide focuses specifically on derivatives of the This compound core. The strategic placement of a chlorine atom at the 2-position and a methyl group at the 5-position creates a versatile chemical intermediate and a pharmacophore with significant therapeutic potential. The electron-withdrawing nature of the chlorine atom can modulate the reactivity and binding affinity of the entire molecule, while the methyl group provides a key substitution point for further chemical elaboration. This document provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic promise of this important class of compounds, intended for researchers, scientists, and professionals in the field of drug development.

Part 1: Synthesis of the this compound Core

The biological evaluation of any chemical scaffold is predicated on its efficient and scalable synthesis. The this compound moiety and its key precursor, 2-chloro-5-chloromethylthiazole (CCMT), are accessible through several established synthetic routes.[4][5] Understanding these pathways is critical for generating the diverse chemical libraries needed for structure-activity relationship (SAR) studies.

One prevalent and efficient method involves a "one-pot" process utilizing 2,3-dichloropropene and sodium thiocyanate, followed by chlorination-cyclization.[4] This approach avoids the high temperatures and by-product formation associated with older methods, delivering high purity intermediates essential for drug development pipelines.[4]

Workflow for a "One-Pot" Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT)

Caption: A streamlined "one-pot" synthesis of the key CCMT intermediate.

Exemplary Laboratory Protocol: Synthesis of 2-Chloro-5-chloromethylthiazole

Causality: This protocol is selected for its high yield and purity, which are critical for producing reliable starting material for derivatization. Using a "one-pot" method minimizes handling and potential loss of intermediates.

-

Reaction Setup : To a solution of sodium thiocyanate in toluene, add 2,3-dichloropropene. The solvent choice (toluene) is crucial for managing reaction temperature and solubility.

-

Substitution and Isomerization : Heat the mixture to reflux. This thermal energy drives the initial substitution to form 1-isothiocyanato-2-chloropropene and its subsequent isomerization.[4]

-

Chlorination and Cyclization : Cool the reaction mixture before the dropwise addition of thionyl chloride. This exothermic step is the key ring-forming reaction. Careful temperature control is necessary to prevent unwanted side reactions.[4]

-

Workup and Purification : After the reaction is complete (monitored by TLC or GC-MS), the mixture is quenched with water. The organic phase is separated, washed, dried over sodium sulfate, and concentrated under reduced pressure.

-

Final Purification : The crude product is purified by vacuum distillation to yield 2-chloro-5-chloromethylthiazole as a colorless to light yellow liquid.[6]

Part 2: Antimicrobial and Antifungal Activity

Derivatives of 2-chlorothiazole have emerged as a potent class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7][8]

Mechanism of Action: DNA Gyrase Inhibition